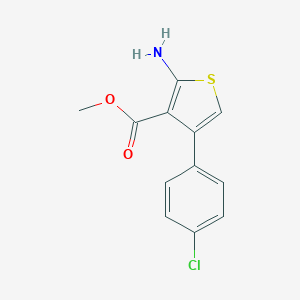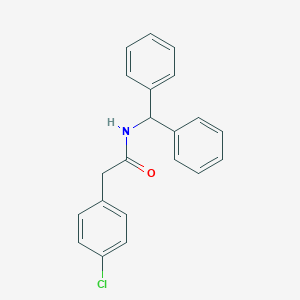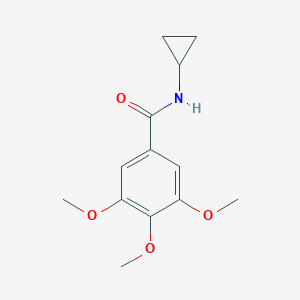![molecular formula C25H21FN2O3 B186027 2-(3,4-dimethoxyphenyl)-N-[(4-fluorophenyl)methyl]quinoline-4-carboxamide CAS No. 5702-15-8](/img/structure/B186027.png)
2-(3,4-dimethoxyphenyl)-N-[(4-fluorophenyl)methyl]quinoline-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,4-dimethoxyphenyl)-N-[(4-fluorophenyl)methyl]quinoline-4-carboxamide, also known as DMFQ, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential as a therapeutic agent. DMFQ belongs to the class of quinoline carboxamides and has shown promising results in various studies related to cancer, inflammation, and neurological disorders.
Mecanismo De Acción
The exact mechanism of action of 2-(3,4-dimethoxyphenyl)-N-[(4-fluorophenyl)methyl]quinoline-4-carboxamide is not fully understood, but studies suggest that it acts by inhibiting various signaling pathways involved in cancer cell growth, inflammation, and neurodegeneration. 2-(3,4-dimethoxyphenyl)-N-[(4-fluorophenyl)methyl]quinoline-4-carboxamide has been shown to inhibit the activity of enzymes such as COX-2 and 5-LOX, which are involved in the production of pro-inflammatory mediators. It also modulates the activity of various transcription factors such as NF-κB, which plays a key role in inflammation and cancer development.
Biochemical and Physiological Effects:
2-(3,4-dimethoxyphenyl)-N-[(4-fluorophenyl)methyl]quinoline-4-carboxamide has been found to exhibit various biochemical and physiological effects in different studies. It has been shown to induce apoptosis in cancer cells by activating caspase-dependent pathways. 2-(3,4-dimethoxyphenyl)-N-[(4-fluorophenyl)methyl]quinoline-4-carboxamide also inhibits angiogenesis, which is essential for tumor growth and metastasis. In addition, 2-(3,4-dimethoxyphenyl)-N-[(4-fluorophenyl)methyl]quinoline-4-carboxamide has been found to reduce oxidative stress and improve mitochondrial function, which may contribute to its neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(3,4-dimethoxyphenyl)-N-[(4-fluorophenyl)methyl]quinoline-4-carboxamide has several advantages as a research tool, including its high potency and specificity towards its target molecules. It can be easily synthesized in the laboratory and has been found to have low toxicity in animal models. However, 2-(3,4-dimethoxyphenyl)-N-[(4-fluorophenyl)methyl]quinoline-4-carboxamide also has some limitations, including its poor solubility in water and its instability under certain conditions, which may affect its bioavailability and efficacy.
Direcciones Futuras
There are several future directions for research on 2-(3,4-dimethoxyphenyl)-N-[(4-fluorophenyl)methyl]quinoline-4-carboxamide. One potential area of investigation is its use in combination with other therapeutic agents for the treatment of cancer and other diseases. Another area of interest is the development of novel 2-(3,4-dimethoxyphenyl)-N-[(4-fluorophenyl)methyl]quinoline-4-carboxamide analogs with improved pharmacokinetic properties and efficacy. Additionally, further studies are needed to elucidate the exact mechanism of action of 2-(3,4-dimethoxyphenyl)-N-[(4-fluorophenyl)methyl]quinoline-4-carboxamide and its potential as a therapeutic agent for various neurological disorders.
Métodos De Síntesis
2-(3,4-dimethoxyphenyl)-N-[(4-fluorophenyl)methyl]quinoline-4-carboxamide can be synthesized through a multi-step process involving the reaction of 4-fluorobenzylamine with 2-(3,4-dimethoxyphenyl)acetyl chloride, followed by cyclization with 2-chloroquinoline-4-carboxylic acid. The final product is obtained through purification and characterization using various techniques such as HPLC, NMR, and IR spectroscopy.
Aplicaciones Científicas De Investigación
2-(3,4-dimethoxyphenyl)-N-[(4-fluorophenyl)methyl]quinoline-4-carboxamide has been extensively studied for its potential as a therapeutic agent in various fields of scientific research. It has been shown to exhibit anti-cancer activity by inhibiting the growth and proliferation of cancer cells in vitro and in vivo. 2-(3,4-dimethoxyphenyl)-N-[(4-fluorophenyl)methyl]quinoline-4-carboxamide has also been found to possess anti-inflammatory properties by suppressing the release of pro-inflammatory cytokines and chemokines. Additionally, studies have shown that 2-(3,4-dimethoxyphenyl)-N-[(4-fluorophenyl)methyl]quinoline-4-carboxamide has neuroprotective effects and can improve cognitive function in animal models of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propiedades
Número CAS |
5702-15-8 |
|---|---|
Nombre del producto |
2-(3,4-dimethoxyphenyl)-N-[(4-fluorophenyl)methyl]quinoline-4-carboxamide |
Fórmula molecular |
C25H21FN2O3 |
Peso molecular |
416.4 g/mol |
Nombre IUPAC |
2-(3,4-dimethoxyphenyl)-N-[(4-fluorophenyl)methyl]quinoline-4-carboxamide |
InChI |
InChI=1S/C25H21FN2O3/c1-30-23-12-9-17(13-24(23)31-2)22-14-20(19-5-3-4-6-21(19)28-22)25(29)27-15-16-7-10-18(26)11-8-16/h3-14H,15H2,1-2H3,(H,27,29) |
Clave InChI |
BMEWORGLIPVIBP-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NCC4=CC=C(C=C4)F)OC |
SMILES canónico |
COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NCC4=CC=C(C=C4)F)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![4-ethenoxybutyl N-[4-[[4-(4-ethenoxybutoxycarbonylamino)phenyl]methyl]phenyl]carbamate](/img/structure/B185957.png)






